molecular formula C7H6Cl2O B587418 Dideuterio-(2,4-dichlorophenyl)methanol CAS No. 883001-15-8

Dideuterio-(2,4-dichlorophenyl)methanol

Cat. No. B587418
CAS RN: 883001-15-8
M. Wt: 179.036
InChI Key: DBHODFSFBXJZNY-APZFVMQVSA-N
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Description

Dideuterio-(2,4-dichlorophenyl)methanol is a chemical compound with the molecular formula C7H6Cl2O and a molecular weight of 179.036 .

Scientific Research Applications

Analytical Method Development and Validation

Rapidosept-D2 can be used for the analytical method development and method validation (AMV). It is particularly useful in Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA) or during the development of new drugs .

Antimicrobial Activity

Rapidosept-D2 has been found to have antimicrobial activity. It has been used in research studying the antimicrobial activity of recombinant defensin-d2 against multidrug-resistant Pseudomonas aeruginosa and Candida albicans .

Antiseptic Applications

Rapidosept-D2, also known as 2,4-Dichlorobenzyl alcohol, is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections. It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .

Environmental Monitoring

Rapidosept-D2 stable isotopes are used in environmental monitoring. These isotopes have a stable atomic structure, making them safe to handle and use .

Degradation of 2,4-Dichlorophenol

The compound 2,4-Dichlorophenol, which is a part of Rapidosept-D2, has been a subject of research for its degradation. The excessive use of herbicides and fungicides containing 2,4-Dichlorophenol has led to serious environmental water pollution. The degradation of 2,4-Dichlorophenol using advanced oxidation techniques has been a hot topic .

Industrial Processes

Rapidosept-D2 stable isotopes are also used in various industrial processes .

Future Directions

While specific future directions for Dideuterio-(2,4-dichlorophenyl)methanol are not mentioned in the available resources, there is ongoing research into similar compounds. For instance, a chemoselective reductive deuteration of acyl fluorides to provide α,α-dideuterio alcohols has been developed . This could potentially open up new avenues for the use of Dideuterio-(2,4-dichlorophenyl)methanol in various applications.

Mechanism of Action

Target of Action

Dideuterio-(2,4-dichlorophenyl)methanol, also known as Rapidosept-d2, is a mild antiseptic . It is primarily targeted towards bacteria and viruses associated with mouth and throat infections .

Mode of Action

As an antiseptic, it likely works by disrupting the cell walls or inhibiting the metabolic processes of the bacteria and viruses it targets . This disruption or inhibition can lead to the death of the microorganisms, thereby treating the infection.

Biochemical Pathways

As an antiseptic, it likely interferes with essential biochemical pathways in bacteria and viruses, such as protein synthesis or dna replication, leading to their death .

Pharmacokinetics

As a common ingredient in throat lozenges , it is likely that the compound is locally absorbed in the mouth and throat area, where it exerts its antiseptic effects.

Result of Action

The primary result of Dideuterio-(2,4-dichlorophenyl)methanol’s action is the reduction or elimination of bacteria and viruses in the mouth and throat, leading to the alleviation of symptoms associated with mouth and throat infections .

Action Environment

The action of Dideuterio-(2,4-dichlorophenyl)methanol can be influenced by various environmental factors. For instance, the presence of other substances in the mouth, such as food particles or other medications, could potentially interfere with its action. The pH level of the environment could also affect the stability and efficacy of the compound .

properties

IUPAC Name

dideuterio-(2,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHODFSFBXJZNY-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858362
Record name (2,4-Dichlorophenyl)(~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rapidosept-d2

CAS RN

883001-15-8
Record name (2,4-Dichlorophenyl)(~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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